molecular formula C14H9ClN6OS B10896826 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-chloropyridin-3-yl)acetamide

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-chloropyridin-3-yl)acetamide

Cat. No.: B10896826
M. Wt: 344.8 g/mol
InChI Key: YNBLXVBTWONVGK-UHFFFAOYSA-N
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Description

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-chloropyridin-3-yl)acetamide is a complex organic compound with a unique structure that includes both pyridine and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-chloropyridin-3-yl)acetamide typically involves multiple steps. One common route includes the reaction of 6-amino-3,5-dicyanopyridine with a suitable thiol reagent to introduce the sulfanyl group. This intermediate is then reacted with 2-chloropyridine-3-yl acetamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-chloropyridin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-chloropyridin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-chloropyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2-nitrophenyl)acetamide
  • 2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Uniqueness

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-chloropyridin-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H9ClN6OS

Molecular Weight

344.8 g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2-chloropyridin-3-yl)acetamide

InChI

InChI=1S/C14H9ClN6OS/c15-12-10(2-1-3-19-12)20-11(22)7-23-14-9(6-17)4-8(5-16)13(18)21-14/h1-4H,7H2,(H2,18,21)(H,20,22)

InChI Key

YNBLXVBTWONVGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N

Origin of Product

United States

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